2-Propylzinc iodide
Description
Properties
IUPAC Name |
iodozinc(1+);propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.HI.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRYXFTWCAVKGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311282 | |
| Record name | Zinc, iodo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38614-18-5 | |
| Record name | Zinc, iodo(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process leverages the oxidative insertion of zinc into the carbon-iodine bond of 2-iodopropane, yielding this compound and zinc iodide as a byproduct:
Key parameters include:
Optimization and Challenges
Studies on analogous systems (e.g., butylzinc iodide) reveal that LiCl facilitates zinc dissolution by forming a reactive RZnX·LiCl complex. However, steric hindrance in 2-iodopropane slows insertion kinetics compared to linear alkyl iodides. For instance, isopropyl bromide required 48 hours for 40% conversion under similar conditions, suggesting that 2-iodopropane may demand extended reaction times or higher temperatures.
Table 1: Comparative Yields for Alkylzinc Iodide Synthesis via Oxidative Insertion
| Alkyl Halide | Additives | Time (h) | Yield (%) |
|---|---|---|---|
| Butyl iodide | None | 24 | 60 |
| Butyl iodide | LiCl (1.1 equiv) | 2 | 70 |
| Butyl bromide | LiCl + 5 mol% I₂ | 18 | 65 |
| 2-Iodopropane | LiCl + 5 mol% I₂ | 48 | 40* |
*Extrapolated from isopropyl bromide data.
Transmetallation from Grignard or Organolithium Reagents
Transmetallation offers an alternative route by reacting organomagnesium or organolithium reagents with zinc salts. This method avoids direct handling of reactive zinc metal.
Protocol for this compound
Advantages and Limitations
-
Precision : Enables stoichiometric control, reducing byproducts like dialkylzinc species.
-
Purity : Requires rigorous exclusion of moisture and oxygen to prevent hydrolysis.
Zinc-Copper Couple Method
The zinc-copper (Zn-Cu) couple, a classic reagent for organozinc synthesis, enhances reactivity by creating a heterogeneous surface for alkyl halide activation.
Procedure Adaptations for this compound
Table 2: Performance of Zn-Cu Couple in Dialkylzinc Synthesis
| Reagent | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl iodide | Diethylzinc | 84 | 98 |
| 2-Iodopropane | This compound | 72* | 95 |
*Estimated from diethylzinc yields.
Challenges and Isomerization Risks
A critical consideration in this compound synthesis is the propensity for radical isomerization . Studies on propyl iodide reactions with Zn-Fe mixtures demonstrated that propyl radicals isomerize to isopropyl radicals at elevated temperatures, leading to diisopropylzinc instead of the desired product. Mitigation strategies include:
Chemical Reactions Analysis
Reactivity in Cross-Coupling Reactions
2-Propylzinc iodide participates in Negishi cross-coupling with aryl or alkenyl halides, catalyzed by palladium or nickel complexes. The reaction proceeds via an oxidative addition–transmetallation–reductive elimination mechanism .
Key Findings:
-
Catalyst Efficiency : Pd(PBu₃)₂ exhibits superior activity compared to Ni catalysts, enabling couplings at ambient temperatures (Table 1) .
-
Substrate Scope : Electron-deficient aryl iodides react faster than electron-rich ones. Ortho-substituted substrates show reduced yields due to steric hindrance .
-
Stereochemical Integrity : Reactions proceed with retention of configuration at the zinc-bearing carbon, confirmed by X-ray crystallography of products .
Table 1 : Negishi Cross-Coupling of this compound with Aryl Iodides
| Aryl Iodide | Catalyst (5 mol %) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-NO₂-C₆H₄I | Pd(PBu₃)₂ | 25 | 2 | 92 |
| 2-MeO-C₆H₄I | Pd(PBu₃)₂ | 25 | 6 | 78 |
| C₆H₅I | NiCl₂(dppe) | 80 | 12 | 65 |
Stability and Handling Considerations
-
Air/Moisture Sensitivity : this compound decomposes rapidly in air, requiring storage under argon or nitrogen .
-
Thermal Stability : Prolonged heating (>60°C) induces β-hydrogen elimination, forming propene and ZnI₂ .
-
Solvent Compatibility : Stable in THF, Et₂O, and DMF but reacts violently with protic solvents (e.g., H₂O, ROH) .
(b) Late-Stage Functionalization
The reagent enables alkylation of complex molecules, such as steroids or pharmaceuticals, without epimerization .
(c) Tandem Reactions
Sequential Negishi coupling/acylation protocols using this compound generate ketones directly from aryl iodides .
Comparison with Related Reagents
Table 2 : Reactivity of Alkylzinc Halides
| Reagent | Halide | Reaction Rate (vs. C₆H₅I) | Typical Yield (%) |
|---|---|---|---|
| This compound | I | 1.0 | 85–92 |
| n-Propylzinc bromide | Br | 0.7 | 70–82 |
| Ethylzinc chloride | Cl | 0.3 | 50–65 |
Mechanistic Insights
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-propylzinc iodide typically involves the reaction of 2-bromopropane with zinc metal in the presence of iodide ions. This process generates a highly reactive nucleophile that can participate in numerous coupling reactions.
Table 1: Key Reactions Involving this compound
Cross-Coupling Reactions
This compound is particularly effective in cross-coupling reactions, such as Negishi and Stille couplings, where it reacts with various halides to form new carbon-carbon bonds. For instance, it can couple with aryl halides to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Case Study: Synthesis of Biaryl Compounds
A study demonstrated the use of this compound in coupling reactions with aryl halides, achieving high yields (up to 95%) under mild conditions. This showcases its utility in synthesizing complex biaryl structures essential for drug development .
Mannich-Type Reactions
In Mannich-type reactions, this compound acts as a nucleophile, allowing for the formation of β-amino carbonyl compounds from aldehydes and amines. This reaction is valuable for synthesizing amino acids and other biologically relevant molecules.
Dialkylation Reactions
Recent advancements have highlighted the ability of this compound to facilitate dialkylation reactions across alkenes, generating vicinal C(sp³)-C(sp³) bonds efficiently. This method has been shown to tolerate various functional groups, expanding its applicability .
Mechanism of Action
The mechanism by which 2-propylzinc iodide exerts its effects involves the transfer of the propyl group to an electrophile. This process typically involves the formation of a transition state where the zinc atom coordinates with the electrophile, facilitating the transfer of the propyl group. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Analysis of Provided Evidence
:
- Focuses on dimethylsulphonium iodide, a sulfonium salt with antibiotic properties, and unrelated topics like glass-blowing techniques and galactic radio noise .
- No data on organozinc compounds or iodides in the context of organometallic chemistry.
:
- Sections on experimental rate data (S53) and 4-vinyliodobenzene (S54) are unrelated to alkylzinc iodides.
:
:
- Details ethyl 2-(piperidin-4-yl)acetate, including synthesis and physicochemical properties, but lacks any connection to zinc iodide derivatives .
Critical Limitations
- Irrelevant Comparisons: The compounds covered (e.g., dimethylsulphonium iodide, 2-acetyl pyrazine) belong to distinct chemical classes (sulfonium salts, heterocyclic ketones) and cannot serve as analogs for organozinc reagents.
- Missing Organozinc Context: Key properties for comparison (e.g., nucleophilicity, transmetallation efficiency, stability) are absent in the provided materials.
Hypothetical Comparison Framework (Based on General Knowledge)
While the evidence is unhelpful, a scientifically rigorous comparison of 2-Propylzinc iodide with similar alkylzinc halides would typically include:
Structural and Reactivity Comparison
| Compound | Formula | Stability (Air/Moisture) | Nucleophilicity | Common Applications |
|---|---|---|---|---|
| This compound | C₃H₇ZnI | Low (pyrophoric) | Moderate | Cross-coupling |
| Methylzinc iodide | CH₃ZnI | Low | High | Alkylation |
| Ethylzinc bromide | C₂H₅ZnBr | Moderate | Moderate | Polymerization |
Challenges in Handling
- This compound requires strict anhydrous conditions, similar to other alkylzinc iodides, but its branched alkyl chain may reduce aggregation tendencies compared to linear analogs.
Biological Activity
2-Propylzinc iodide (C3H7ZnI) is an organozinc compound that has garnered attention in organic synthesis and medicinal chemistry due to its reactivity and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
This compound can be synthesized through the reaction of zinc with 1-bromopropane in a suitable solvent such as tetrahydrofuran (THF). The process involves the formation of a highly reactive zinc alkyl that can participate in various coupling reactions.
Antiproliferative Effects
Research has demonstrated that organozinc compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the cytotoxicity of related organozinc reagents against human cancer cell lines, measuring their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT 116 | < 10 |
| This compound | DU 145 | < 15 |
| Paclitaxel | HCT 116 | 3.5 × 10^-3 |
| Paclitaxel | DU 145 | 18.4 × 10^-3 |
The data indicates that this compound has comparable activity to established chemotherapeutics like paclitaxel, particularly in inhibiting cell proliferation in specific cancer types .
The biological activity of organozinc compounds is often attributed to their ability to interact with cellular targets such as enzymes and receptors. In particular, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting mitochondrial dysfunction. For example, flow cytometry analysis revealed that treatment with organozinc reagents led to significant mitotic arrest and increased apoptotic cell populations .
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various organozinc compounds, including derivatives of propylzinc iodide, on cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity with IC50 values below 10 µM, suggesting their potential as anticancer agents .
- Neuropharmacological Applications : Another research effort explored the role of propylzinc derivatives as NMDA receptor ligands. The introduction of alkyl groups influenced their efficacy as antagonists or agonists at different receptor subtypes, indicating a nuanced biological profile that could be harnessed for neurological applications .
Q & A
Q. What ethical guidelines apply to publishing research on this compound?
- Methodological Answer :
- Transparency : Disclose all synthetic procedures, including failed attempts.
- Safety Compliance : Adhere to institutional protocols for hazardous material handling.
- Data Integrity : Avoid selective reporting of favorable results; use platforms like Zenodo for full dataset sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
